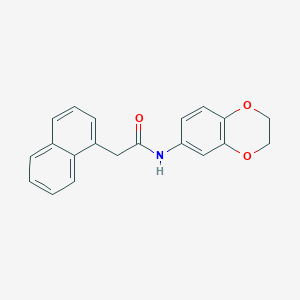![molecular formula C15H14F3N5O4 B5793464 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide](/img/structure/B5793464.png)
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide is a complex organic compound that features a pyrazole ring substituted with methoxy and nitro groups, a trifluoromethylphenyl group, and a hydrazide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of methoxy and nitro groups: These substituents can be introduced via electrophilic aromatic substitution reactions.
Formation of the hydrazide linkage: This involves the reaction of the pyrazole derivative with hydrazine derivatives under controlled conditions.
Condensation with the trifluoromethylphenyl group: This step involves the reaction of the hydrazide with an aldehyde or ketone derivative of the trifluoromethylphenyl group under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use as a building block for the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide: Unique due to the combination of methoxy, nitro, and trifluoromethyl groups.
2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(methyl)phenyl]methylidene}propanehydrazide: Similar but lacks the trifluoromethyl group, which may affect its binding affinity and stability.
2-(3-methoxy-4-amino-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide: Similar but has an amino group instead of a nitro group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}propanehydrazide enhances its binding affinity and metabolic stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(3-methoxy-4-nitropyrazol-1-yl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O4/c1-9(22-8-12(23(25)26)14(21-22)27-2)13(24)20-19-7-10-3-5-11(6-4-10)15(16,17)18/h3-9H,1-2H3,(H,20,24)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBXPAQCTJHAHE-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)C(F)(F)F)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)C(F)(F)F)N2C=C(C(=N2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzylsulfinyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)
![1-[(2,3,4-Trimethoxyphenyl)methyl]pyrrolidine](/img/structure/B5793389.png)

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)

![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)
![N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5793449.png)

![3-(3-Methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B5793472.png)


